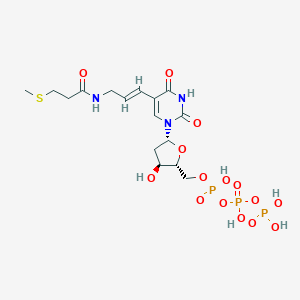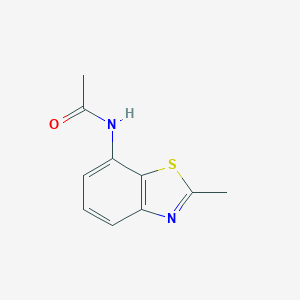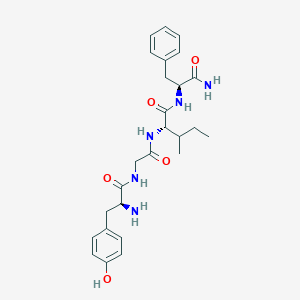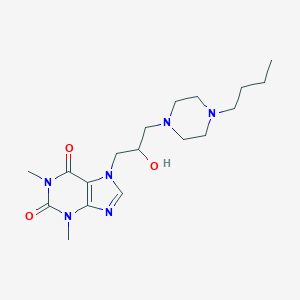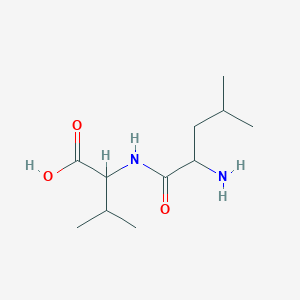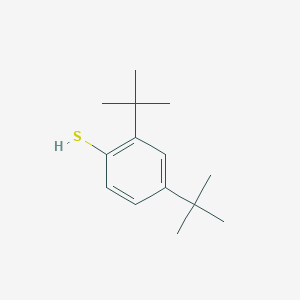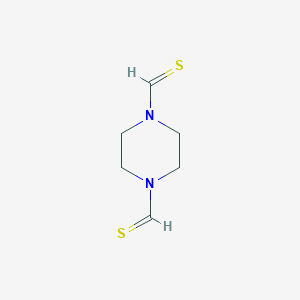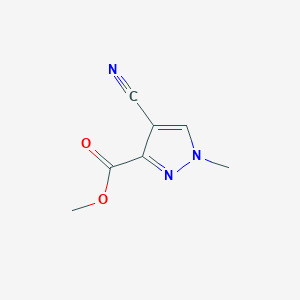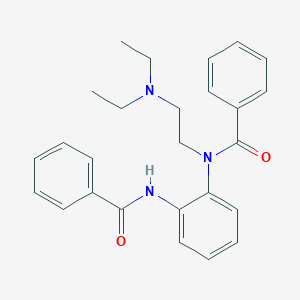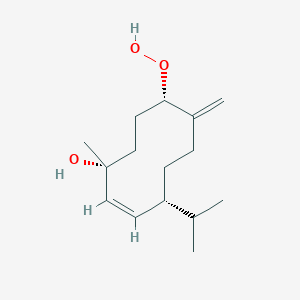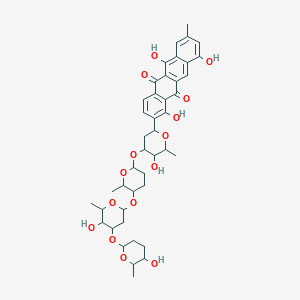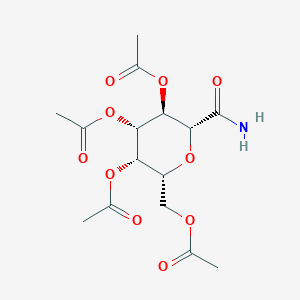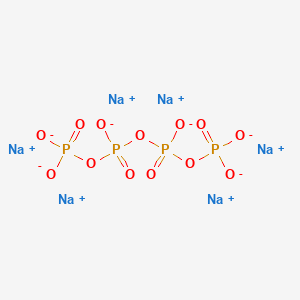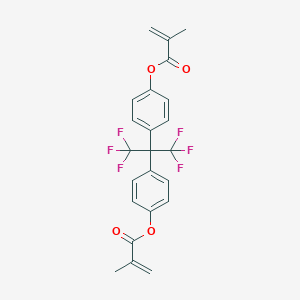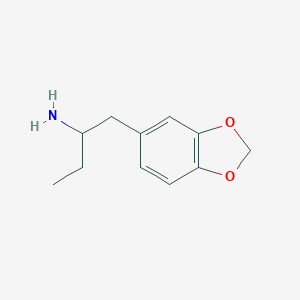
1-(3,4-Methylenedioxyphenyl)-2-butanamine
説明
MDMA was first synthesized in 1912 by the pharmaceutical company Merck as a potential appetite suppressant. However, it was not until the 1970s that MDMA gained popularity as a recreational drug. In recent years, there has been growing interest in studying the potential therapeutic applications of MDMA.
作用機序
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in regulating mood, pleasure, and arousal. MDMA also reduces activity in the amygdala, which is involved in processing fear and anxiety.
生化学的および生理学的効果
MDMA has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. MDMA also causes the release of oxytocin, a hormone that is involved in social bonding and trust.
実験室実験の利点と制限
MDMA has several advantages for use in lab experiments, including its ability to increase social bonding and trust, which can be useful in studying the neural mechanisms of social behavior. However, MDMA also has several limitations, including its potential for neurotoxicity and its potential for abuse.
将来の方向性
There are several future directions for research on MDMA, including further studies on its potential therapeutic applications in treating mental health conditions, as well as studies on its mechanisms of action and potential side effects. Additionally, there is a need for further research on the potential risks and benefits of using MDMA in a clinical setting.
合成法
The synthesis of MDMA involves several steps, including the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reduced to MDMA using a reducing agent such as aluminum amalgam.
科学的研究の応用
MDMA has been studied for its potential therapeutic applications in treating various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA is thought to work by increasing the release of serotonin, a neurotransmitter that plays a key role in regulating mood, and by reducing activity in the amygdala, a part of the brain that is involved in processing fear and anxiety.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9H,2,5,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMRXGAIDDCGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC2=C(C=C1)OCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910325 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Methylenedioxyphenyl)-2-butanamine | |
CAS RN |
107447-03-0 | |
| Record name | 1-(3,4-Methylenedioxyphenyl)-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107447-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Methylenedioxyphenyl)-2-butanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107447030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BENZODIOXOLYLBUTANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM58WOT28Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



